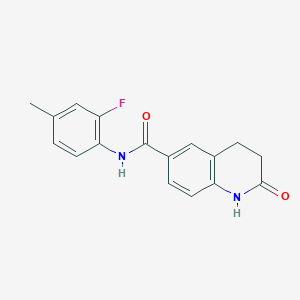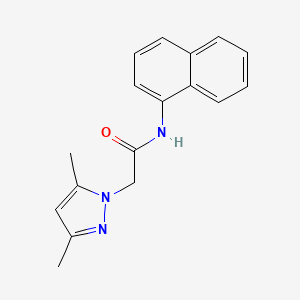![molecular formula C13H14N4S B7455841 3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7455841.png)
3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile, also known as MTPTN, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in the target organism or cell. For example, 3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile has been shown to inhibit the growth of certain bacteria by targeting the bacterial cell wall synthesis pathway.
Biochemical and Physiological Effects:
3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile has been shown to have various biochemical and physiological effects, depending on the target organism or cell. In bacteria, 3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile has been shown to inhibit cell growth and division, leading to cell death. In cancer cells, 3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile has been shown to induce apoptosis, or programmed cell death. In addition, 3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
实验室实验的优点和局限性
One advantage of 3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile is its relatively simple synthesis method, which allows for easy preparation of the compound in the laboratory. In addition, 3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile has been shown to have a broad range of biological activities, making it a versatile tool for studying various biological processes. However, one limitation of 3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile is its potential toxicity, which may limit its use in certain experiments or applications.
未来方向
There are several future directions for research on 3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile. One direction is to further investigate its potential applications in medicinal chemistry, particularly for the treatment of bacterial infections and cancer. Another direction is to explore its potential use as a building block for the synthesis of novel materials with unique properties. Finally, further studies are needed to fully understand the mechanism of action of 3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile and its potential side effects, in order to optimize its use in various applications.
合成方法
3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile can be synthesized through a multistep process, starting with the reaction of 2-methylbenzonitrile with thiosemicarbazide to form 3-(2-methylphenyl)-1,2,4-triazole-5-thiol. This intermediate is then treated with methyl iodide and potassium carbonate to yield 5-methyl-4-(2-methylphenyl)-1,2,4-triazole-3-thiol. Finally, 3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile is obtained by reacting the previous intermediate with acrylonitrile in the presence of potassium carbonate.
科学研究应用
3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile has been investigated for its antibacterial, antifungal, and anticancer activities. In materials science, 3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile has been explored for its potential use as a building block for the synthesis of novel materials. In catalysis, 3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile has been studied for its ability to catalyze various chemical reactions.
属性
IUPAC Name |
3-[[5-methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-10-6-3-4-7-12(10)17-11(2)15-16-13(17)18-9-5-8-14/h3-4,6-7H,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJXFVQCKKLFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCCC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B7455759.png)
![3-{[(3-Methyl-1,2-Oxazol-5-Yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B7455764.png)

![ethyl 4-[2-(difluoromethoxy)phenyl]-6-[(4-methoxycarbonylpiperidin-1-yl)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455772.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7455781.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylquinoline-4-carboxamide](/img/structure/B7455789.png)
![1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B7455790.png)


![4-[4-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B7455829.png)
![[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7455838.png)


